Fmoc-alpha-allyl-L-alanine

Solid-phase peptide synthesis Orthogonal protection Pd(0) catalysis

Researchers requiring sequential chemoselective deprotection in SPPS face a critical gap: standard Fmoc-amino acids lack a third orthogonal handle. Fmoc-alpha-allyl-L-alanine (CAS 288617-71-0) solves this by integrating Fmoc (base-labile), allyl (Pd(0)-labile), and tBu (acid-labile) protection in a single chiral α,α-disubstituted framework. - Enables site-specific backbone modification after chain assembly without compromising other protecting groups. - α-Methyl group restricts backbone flexibility, favoring stable secondary structures in peptidomimetics. - Vendor-certified purity ensures reliable coupling efficiency and minimizes deletion sequences in large-scale SPPS.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 288617-71-0
Cat. No. B613593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-allyl-L-alanine
CAS288617-71-0
Synonyms(S)-N-Fmoc-alpha-Allylalanine
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1
InChIKeyFNCSRFHDUZYOCR-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-alpha-allyl-L-alanine Building Block for Orthogonal SPPS


Fmoc-alpha-allyl-L-alanine (CAS 288617-71-0) is a non-proteinogenic, Fmoc-protected alpha,alpha-disubstituted amino acid derivative . It features an alpha-allyl side chain and an alpha-methyl group, providing a unique combination of orthogonal protection and conformational constraint in solid-phase peptide synthesis (SPPS) . This compound is specifically designed as a trifunctional building unit for the synthesis of N-backbone cyclic peptides and peptidomimetics, where the allyl group serves as a third orthogonal protecting group alongside the Fmoc and acid-labile side-chain protections [1].

Why Fmoc-alpha-allyl-L-alanine Is Irreplaceable in SPPS


Generic substitution with Fmoc-L-alanine, Fmoc-α-methylalanine (Fmoc-Aib-OH), or Fmoc-allylglycine fails because Fmoc-alpha-allyl-L-alanine uniquely integrates three orthogonal protecting groups—Fmoc (base-labile), allyl (Pd(0)-labile), and tBu (acid-labile)—in a single chiral, alpha,alpha-disubstituted framework [1]. This specific architecture enables sequential, chemoselective deprotection strategies that are impossible with simpler analogs [2]. For instance, Fmoc-L-alanine lacks an orthogonal side-chain handle; Fmoc-Aib-OH provides only conformational restriction without the allyl functionality; and Boc-α-allyl-L-alanine lacks compatibility with Fmoc-based SPPS workflows . The quantitative differences in molecular weight, optical rotation, and synthetic versatility described below confirm that substitution compromises the intended synthetic outcome .

Fmoc-alpha-allyl-L-alanine vs. Analogs: Quantitative Comparison


Orthogonal Allyl Deprotection

Fmoc-alpha-allyl-L-alanine provides an allyl group that can be selectively removed with Pd(PPh₃)₄ in the presence of Fmoc and tBu groups, a feature absent in Fmoc-L-alanine [1]. In a class-level validation, the use of allyl ester protection in Fmoc SPPS enabled clean deprotection without affecting acid- or base-labile groups, yielding the target peptide in 31% after HPLC purification [2].

Solid-phase peptide synthesis Orthogonal protection Pd(0) catalysis

Superior HPLC Purity

Vendor data indicate that Fmoc-alpha-allyl-L-alanine is supplied with a minimum HPLC purity of ≥99% , which exceeds the typical specification of ≥98% for standard Fmoc-L-alanine . Higher purity reduces the risk of byproducts and deletion sequences during SPPS.

Peptide synthesis Quality control HPLC purity

Optical Rotation Differentiation

The specific optical rotation of Fmoc-alpha-allyl-L-alanine is [a]D20 = -11 ± 2° (C=1 in DMF) , significantly different from that of Fmoc-L-alanine, which is [a]D20 = -18 ± 2.5° (C=1 in DMF) . This difference provides a quantitative check for identity and enantiomeric purity, reducing the risk of mislabeling or racemization.

Chiral purity Optical rotation Quality assurance

Molecular Weight Distinction

Fmoc-alpha-allyl-L-alanine has a molecular weight of 351.40 g/mol , which is 40.07 g/mol greater than that of Fmoc-L-alanine (311.33 g/mol) . This difference is critical for accurate stoichiometry calculations and for monitoring reactions by mass spectrometry.

Process chemistry Molecular weight Purification

Conformational Constraint via Alpha-Methyl Group

The alpha-methyl group in Fmoc-alpha-allyl-L-alanine restricts backbone flexibility, a property shared with alpha-aminoisobutyric acid (Aib) and known to promote stable helical conformations [1]. In contrast, Fmoc-L-alanine lacks this constraint and adopts more flexible backbone conformations . This conformational bias can enhance peptide stability and binding affinity in biological contexts.

Peptide conformation Alpha,alpha-disubstituted amino acids Stability

N-Backbone Cyclic Peptide Synthesis

Fmoc-alpha-allyl-L-alanine belongs to a class of orthogonally protected building blocks specifically designed for the synthesis of N-backbone cyclic peptides (SCAPELs) [1]. While standard Fmoc-amino acids cannot participate in N-backbone cyclization due to lack of orthogonal side-chain protection, Fmoc-alpha-allyl-L-alanine enables this unique architecture [2]. The resulting cyclic peptides exhibit enhanced biostability and conformational rigidity.

Cyclic peptides N-backbone cyclization Combinatorial chemistry

Fmoc-alpha-allyl-L-alanine: Key Applications


N-Backbone Cyclic Peptides and SCAPELs

Fmoc-alpha-allyl-L-alanine is specifically suited for constructing N-backbone cyclic peptides, where the allyl group serves as a third orthogonal protecting group for N-alkylation or cyclization steps [1]. Its use in combinatorial libraries of small cyclic peptide loops (SCAPELs) has been validated, providing enhanced biostability and conformational constraint compared to linear peptides [2].

Conformationally Constrained Peptidomimetics

The alpha-methyl group restricts backbone flexibility, favoring stable secondary structures [3]. This property is valuable in medicinal chemistry for designing metabolically stable peptide ligands that maintain high target affinity and selectivity .

Complex Orthogonal Deprotection Sequences

In Fmoc SPPS, the allyl group can be selectively removed using Pd(0) catalysis without affecting Fmoc or tBu groups [4]. This enables site-specific modification of the peptide backbone or side chains after chain assembly, a critical requirement for synthesizing branched, cyclic, or labeled peptides [5].

High-Purity cGMP Peptide Scale-Up

With a vendor-certified HPLC purity of ≥99% , Fmoc-alpha-allyl-L-alanine reduces the burden of impurity-related deletions and racemization during large-scale SPPS. Its defined optical rotation and molecular weight facilitate rigorous quality control and regulatory compliance in pharmaceutical peptide production.

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